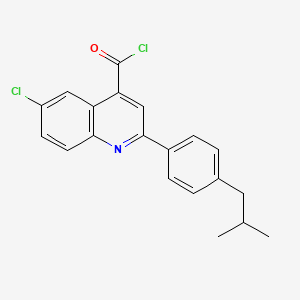

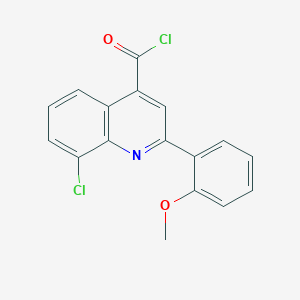

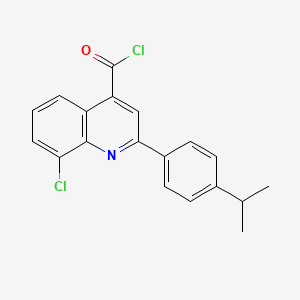

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

説明

科学的研究の応用

Crystal Structure and Molecular Analysis

Research on crystalline organic compounds related to quinolines, such as N-(4-acetylphenyl)quinoline-3-carboxamide, has demonstrated the significance of structural analysis. This compound, prepared through a reaction involving quinoline-3-carboxylic acid and 4-aminoacetophenone, underwent extensive spectral characterization and 3D-structure confirmation through single-crystal X-ray diffraction. The study emphasizes the molecular geometry optimizations and theoretical UV-Vis spectrum alignment with experimental data, highlighting the intricate hydrogen bond interactions within the crystal packing (Polo-Cuadrado et al., 2021).

Synthesis and Structural Analysis

Efficient synthesis methods for quinoline derivatives are crucial in scientific research. For instance, the palladium-catalyzed chloroimination of imidoyl chlorides, leading to 4-chloro-2-perfluoroalkyl quinolines, showcases a novel chloroimination reaction, providing a new pathway for achieving oxidative addition-reductive elimination type C-Cl bond activation (Isobe et al., 2008). Additionally, studies on the synthesis of specific quinoline derivatives reveal the structural intricacies, as seen in the synthesis and structural analysis of 2-[(4-Chloro-phenylanine)-methyl]-quinolin-8-ol (Peng-cheng, 2011).

Optical and Electronic Properties

The exploration of structural and optical properties of quinoline derivatives plays a vital role in the development of materials with potential applications. For instance, the study of 4H-pyrano [3, 2-c] quinoline derivatives revealed details about the structural, optical properties, and the implications on the electron transition types, onset, and optical energy gaps of these materials (Zeyada et al., 2016). Furthermore, the photovoltaic properties of quinoline derivatives and their applications in organic–inorganic photodiode fabrication are of significant interest, as demonstrated in the exploration of the electrical properties of heterojunction diodes (Zeyada et al., 2016).

Computational Analysis and Molecular Dynamics

Computational methods provide insights into the molecular structure and dynamics of quinoline compounds. The DFT/ and TD-DFT/PCM calculations on molecular structure, spectroscopic characterization, and analyses of NLO and NBO showcase the importance of theoretical approaches in understanding the behavior of quinoline derivatives (Wazzan et al., 2016). Moreover, the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers emphasize the potential of these compounds in forming stable helical structures, as validated by single-crystal X-ray diffraction and solution NMR studies (Jiang et al., 2003).

Safety and Hazards

作用機序

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

Quinoline derivatives often act as electrophiles, forming sigma bonds with their targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

8-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSLDFWUTVWADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

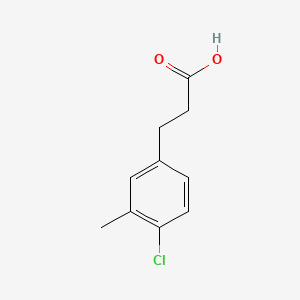

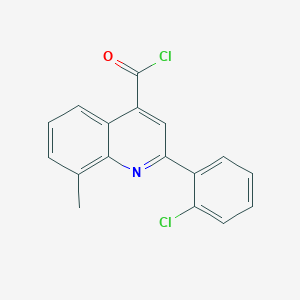

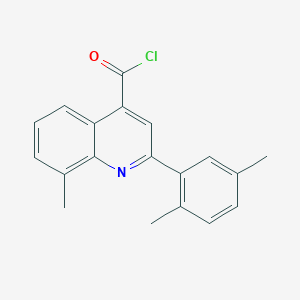

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

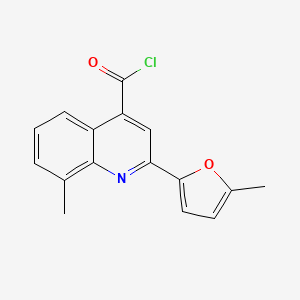

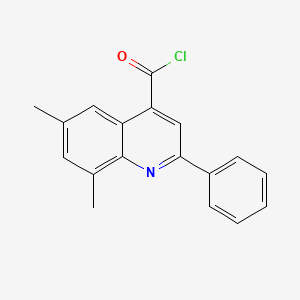

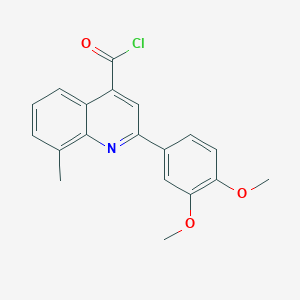

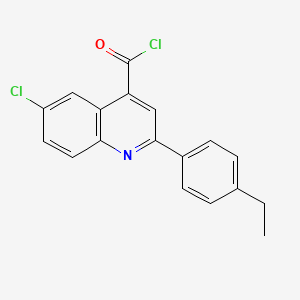

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。